Volasertib was developed by Boehringer Ingelheim and is classified under the category of small-molecule inhibitors targeting kinases. Its primary mechanism involves the inhibition of Plk1, which is often overexpressed in tumors, making it an attractive target for therapeutic intervention. The compound has been extensively studied in vitro and in vivo, demonstrating significant anti-tumor activity across multiple cancer types .
The synthesis of Volasertib involves several key steps that focus on modifying the chemical structure to enhance its potency and selectivity. The compound is synthesized through a multi-step process that includes:
The synthetic pathway emphasizes the importance of optimizing reaction conditions to achieve desired pharmacological properties .
Volasertib has a molecular formula of CHNO, with a molecular weight of approximately 344.4 g/mol. The structure features a pyrazole ring fused with an aminopyrimidine, which is critical for its inhibitory activity against Plk1.
Key structural characteristics include:
The three-dimensional conformation of Volasertib allows it to effectively mimic ATP, facilitating competitive inhibition of Plk1 .
Volasertib undergoes various chemical reactions that are critical for its biological activity:
Studies have shown that Volasertib induces apoptosis through caspase activation pathways following its interaction with Plk1 .
The mechanism of action of Volasertib primarily revolves around its role as a Plk1 inhibitor:
Quantitative data indicate that Volasertib exhibits an IC value of approximately 0.87 nM against Plk1, underscoring its potency as a targeted therapy .
Volasertib possesses several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems that can enhance bioavailability while minimizing degradation during storage and administration .
Volasertib is primarily investigated for its applications in oncology:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1